molecular formula C10H8Cl2N2O2S B1423334 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1291374-78-1

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1423334
CAS RN: 1291374-78-1
M. Wt: 291.15 g/mol
InChI Key: JEJTXRNNMBJNGU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CPMPC) is a sulfonyl chloride compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

This compound has been explored for its potential antiviral properties. Research indicates that derivatives of this chemical structure may inhibit the replication of certain viruses. For instance, sulfonamide derivatives have shown some promise in anti-tobacco mosaic virus activity, suggesting potential agricultural applications for protecting crops against viral pathogens .

Anti-Allergic Applications

Studies have demonstrated that certain derivatives, particularly those related to piperazine, exhibit significant effects on allergic reactions, including allergic asthma and itching . This opens up avenues for the development of new anti-allergic medications that could potentially offer more potent activities than existing drugs like levocetirizine.

Material Science: High-Performance Polymers

In the field of material science, especially concerning high-performance polymers, aromatic polysulfones are of great interest. These polymers, which include sulfonic groups in their structure, are known for their thermal resistance and strength over a wide range of temperatures, making them suitable for use in demanding environments .

Environmental Science: Plant Growth Regulation

Compounds structurally related to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” have been used as plant growth regulators. They mediate their effects by altering the levels of important plant hormones, which can lead to improved crop yield and quality, as well as enhanced stress tolerance against various environmental factors .

Biochemistry: Enzyme Inhibition

In biochemistry, the focus has been on the enzyme inhibition properties of triazole-related compounds. These inhibitors can affect pathways such as the isoprenoid pathway, which is crucial for the biosynthesis of various biomolecules. By modulating this pathway, it’s possible to influence the production of key hormones and secondary metabolites in plants .

Pharmacology: Drug Development

The pharmacological potential of compounds with a similar structure to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is vast. They have been incorporated into the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against specific cancer cell lines, indicating their potential in oncology .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJTXRNNMBJNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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